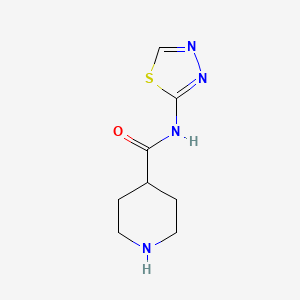

N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Descripción general

Descripción

N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a biochemical compound with the molecular formula C8H12N4OS and a molecular weight of 212.27 . It is used for proteomics research .

Synthesis Analysis

The synthesis of N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide and its derivatives involves various spectral and elemental techniques . The reaction of N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide with different carbon electrophiles has been reported .Molecular Structure Analysis

The molecular structure of N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is represented by the SMILES notation: C1CNCCC1C(=O)NC2=NN=CS2 .Chemical Reactions Analysis

The 1,3,4-thiadiazole moiety in N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The presence of the =N-C-S- moiety and strong aromaticity of the ring is responsible for providing low toxicity and great in vivo stability .Physical And Chemical Properties Analysis

N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a biochemical compound with a molecular weight of 212.27 . It is stored at room temperature . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold, such as N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide, have shown considerable antibacterial activity against various bacterial strains. For instance, some derivatives have displayed significant activity against B. subtilis and P. aeruginosa, comparable to standard drugs like amoxicillin . However, these compounds did not exhibit antifungal activity in the studies referenced.

Anticancer Activity

Thiadiazole derivatives also demonstrate potential anticancer effects. Research has shown that certain compounds can display anticancer activity with IC50 values similar to those of known anticancer drugs like sorafenib . These compounds have been tested against various cancer cell lines, including human prostate cancer and human neuroblastoma cells, indicating their potential as therapeutic agents in cancer treatment .

Pharmacological Evaluation

The pharmacological properties of thiadiazole derivatives are being actively explored. Studies include in vitro cytotoxic evaluations and design and synthesis of new derivatives for pharmacological testing . The compound’s biochemical information, including NMR, HPLC, LC-MS, and UPLC data, is available for further research applications .

Mecanismo De Acción

Target of Action

N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a derivative of 1,3,4-thiadiazole, which has been found to exhibit potent antimicrobial activity . The primary targets of this compound are likely to be microbial cells, particularly those of E. coli, B. mycoides, and C. albicans . These organisms play various roles in human health and disease, and their inhibition can help control infections.

Mode of Action

This disruption can inhibit the replication of both bacterial and cancer cells , suggesting that N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide may interact with its targets in a similar manner.

Biochemical Pathways

The biochemical pathways affected by N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide are likely related to DNA replication and cell division, given the known effects of 1,3,4-thiadiazole derivatives . By disrupting these pathways, the compound can inhibit the growth and proliferation of target cells.

Pharmacokinetics

Its molecular weight of 21227 suggests that it may have favorable bioavailability, as compounds with molecular weights below 500 are generally well-absorbed.

Result of Action

The result of N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide’s action is the inhibition of growth in target cells . This can lead to the control of microbial infections, as the compound can prevent the replication and spread of harmful bacteria and fungi.

Safety and Hazards

The safety data sheet for N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide indicates that it is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4OS/c13-7(6-1-3-9-4-2-6)11-8-12-10-5-14-8/h5-6,9H,1-4H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEMFGUKLNBSFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1516942.png)

![Thieno[3,2-c]pyridin-4-ylhydrazine](/img/structure/B1516956.png)